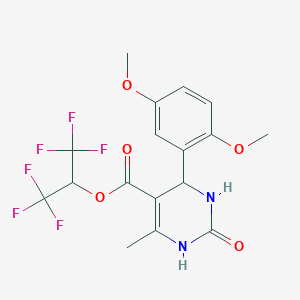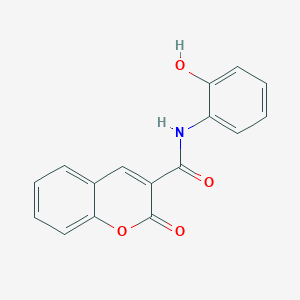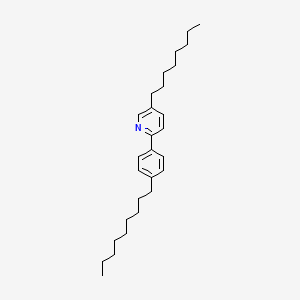![molecular formula C19H15Br3N2O B11707335 N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11707335.png)
N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[2,2,2-tribromo-1-(1-naphtylamine)éthyl]benzamide est un composé organique complexe de formule moléculaire C19H15Br3N2O et de masse moléculaire 527,056 g/mol . Ce composé se caractérise par la présence de trois atomes de brome, un groupe naphtyle et une partie benzamide, ce qui en fait un sujet unique et intéressant pour la recherche chimique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[2,2,2-tribromo-1-(1-naphtylamine)éthyl]benzamide implique généralement la réaction de la 1-naphtylamine avec la 2,2,2-tribromoacétophénone dans des conditions contrôlées. La réaction est effectuée dans un solvant organique tel que le dichlorométhane ou le chloroforme, et le mélange est agité à température ambiante pendant plusieurs heures. Le produit est ensuite purifié par chromatographie sur colonne afin d'obtenir le composé souhaité à haute pureté .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le N-[2,2,2-tribromo-1-(1-naphtylamine)éthyl]benzamide ne soient pas bien documentées, l'approche générale impliquerait l'adaptation à grande échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et l'emploi de techniques de purification industrielles telles que la recristallisation ou la distillation afin de garantir la pureté et le rendement du composé.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[2,2,2-tribromo-1-(1-naphtylamine)éthyl]benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant de puissants oxydants tels que le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation de produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ce qui entraîne la réduction des atomes de brome ou du groupe amide.
Substitution : Les atomes de brome du composé peuvent être substitués par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation de dérivés oxydés avec des groupes fonctionnels modifiés.
Réduction : Formation de dérivés réduits avec moins d'atomes de brome ou des groupes amides modifiés.
Substitution : Formation de dérivés substitués avec de nouveaux groupes fonctionnels remplaçant les atomes de brome.
Applications de la recherche scientifique
Le N-[2,2,2-tribromo-1-(1-naphtylamine)éthyl]benzamide possède plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du N-[2,2,2-tribromo-1-(1-naphtylamine)éthyl]benzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Les atomes de brome et le groupe naphtyle du composé jouent un rôle crucial dans sa réactivité et son activité biologique. Il peut interagir avec les enzymes et les récepteurs, conduisant à la modulation de diverses voies biochimiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifiques de son utilisation .
Applications De Recherche Scientifique
N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and naphthyl group play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[2,2,2-tribromo-1-(1-naphtyloxy)éthyl]benzamide
- N-[2,2,2-tribromo-1-(tert-butylamino)éthyl]benzamide
- N-[2,2,2-tribromo-1-(2-naphtyloxy)éthyl]benzamide
- N-[2,2,2-tribromo-1-(butylamino)éthyl]benzamide
- N-[2,2,2-tribromo-1-(cyclohexylamino)éthyl]benzamide
Unicité
Le N-[2,2,2-tribromo-1-(1-naphtylamine)éthyl]benzamide est unique en raison de sa combinaison spécifique d'atomes de brome, de groupe naphtyle et de partie benzamide. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C19H15Br3N2O |
|---|---|
Poids moléculaire |
527.0 g/mol |
Nom IUPAC |
N-[2,2,2-tribromo-1-(naphthalen-1-ylamino)ethyl]benzamide |
InChI |
InChI=1S/C19H15Br3N2O/c20-19(21,22)18(24-17(25)14-8-2-1-3-9-14)23-16-12-6-10-13-7-4-5-11-15(13)16/h1-12,18,23H,(H,24,25) |
Clé InChI |
KNNKOJHOUSLGDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)
![4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)
![N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)
![2-(benzylamino)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11707287.png)
![2,4-dibromo-6-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707291.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707306.png)
![N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11707310.png)




![Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11707336.png)
